molecular formula C10H13NO5S B2673313 3-[(2-Methoxyethyl)sulfamoyl]benzoic acid CAS No. 509094-14-8

3-[(2-Methoxyethyl)sulfamoyl]benzoic acid

Cat. No.: B2673313
CAS No.: 509094-14-8
M. Wt: 259.28
InChI Key: ZLTKOTHXCBWNHJ-UHFFFAOYSA-N
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Description

3-[(2-Methoxyethyl)sulfamoyl]benzoic acid (CAS: 438465-54-4) is a sulfamoyl-substituted benzoic acid derivative characterized by a 2-methoxyethyl group attached to the sulfamoyl moiety at the 3-position of the benzoic acid core. This compound has been explored in pharmaceutical research, particularly as an intermediate in the synthesis of bioactive molecules targeting GPCRs, enzyme inhibitors, and antimicrobial agents . Its structural features, including the sulfamoyl group and ether-linked methoxyethyl chain, influence solubility, binding affinity, and metabolic stability.

Properties

IUPAC Name

3-(2-methoxyethylsulfamoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO5S/c1-16-6-5-11-17(14,15)9-4-2-3-8(7-9)10(12)13/h2-4,7,11H,5-6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLTKOTHXCBWNHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNS(=O)(=O)C1=CC=CC(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Methoxyethyl)sulfamoyl]benzoic acid typically involves the reaction of benzoic acid derivatives with sulfamoyl chlorides under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Methoxyethyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(2-Methoxyethyl)sulfamoyl]benzoic acid has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Acts as an inhibitor of the anion exchanger, making it useful in studies related to cellular transport mechanisms.

    Medicine: Investigated for its potential pharmaceutical applications due to its inhibitory effects on specific biological pathways.

    Industry: Utilized in the manufacture of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[(2-Methoxyethyl)sulfamoyl]benzoic acid involves its interaction with the anion exchanger proteins. By inhibiting these proteins, it disrupts the normal transport of anions across cell membranes, which can affect various cellular processes. This inhibition is particularly useful in studying the role of anion exchangers in different physiological and pathological conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Sulfamoyl Benzoic Acid Derivatives

Aryl and Heteroaryl Substituents
  • 3-[(4-Chlorophenyl)sulfamoyl]benzoic acid (CAS: 147410-78-4): Features a 4-chlorophenyl group instead of 2-methoxyethyl. The electron-withdrawing chloro substituent enhances lipophilicity and may improve membrane permeability but reduces solubility. This compound is commercially available through multiple suppliers .
  • The methoxy group at the ortho position may hinder rotational freedom, affecting receptor binding .
Alkyl and Ether-Linked Chains
  • 4-[Bis(2-methoxyethyl)sulfamoyl]benzoic acid: Contains two 2-methoxyethyl groups, increasing hydrophilicity compared to the mono-substituted target compound. This modification could enhance aqueous solubility but reduce blood-brain barrier penetration .
  • 3-(N-(o-Tolyl)sulfamoyl)benzoic acid (4a): Replaces the methoxyethyl chain with an o-tolyl group, introducing steric hindrance and aromatic interactions. Synthesized via hydrolysis of ethyl esters, achieving moderate yields (76%) under basic conditions .
Halogenated Derivatives
  • 2,4-Dichloro-5-[[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid (CAS: 21525-24-6): Incorporates chlorine and trifluoromethyl groups, which enhance metabolic stability and binding affinity through hydrophobic and electronic effects. Used in enzyme inhibition studies .
Agonist Activity in GPCR Targeting

Sulfamoyl benzoic acid (SBA) analogues, such as those targeting the LPA2 receptor, demonstrate subnanomolar agonist activity. Computational docking studies reveal that the sulfamoyl group forms hydrogen bonds with residues in the ligand-binding pocket, while the methoxyethyl chain optimizes hydrophobic interactions. For example, compound 4 (binding affinity: −8.53 kcal/mol) outperformed its non-sulfamoyl counterpart (affinity: −7.94 kcal/mol) due to enhanced polar interactions .

Antimicrobial and Cytotoxic Effects
  • 5-((4-Bromo-3-methylphenyl)diazenyl)-2-hydroxybenzoic acid (4e): Exhibits broad-spectrum antibacterial activity against E. coli and S. flexneri, attributed to the electron-withdrawing bromo group enhancing membrane disruption .

Biological Activity

3-[(2-Methoxyethyl)sulfamoyl]benzoic acid, a derivative of benzoic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. The compound features a sulfamoyl group, which is known for its ability to interact with various biological targets, particularly enzymes. This article compiles and synthesizes findings from diverse research sources to elucidate the biological activity, mechanisms of action, and potential therapeutic applications of this compound.

Chemical Structure and Properties

The molecular formula for this compound is C13H19N1O6SC_{13}H_{19}N_{1}O_{6}S, with a molecular weight of approximately 317.36 g/mol. The presence of the sulfamoyl group enhances its reactivity and interaction with biological macromolecules, making it a subject of interest in pharmacological studies.

Anti-inflammatory Properties

Research indicates that compounds containing sulfamoyl groups often exhibit anti-inflammatory properties. Initial studies suggest that this compound may inhibit enzymes involved in inflammatory pathways, although comprehensive biological testing is still required to confirm these effects.

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. Sulfamoyl derivatives are frequently studied for their efficacy against various bacterial strains. Preliminary findings suggest that this compound may show activity against specific pathogens, thus indicating its potential as an antibacterial agent.

Enzyme Inhibition

The mechanism of action for this compound likely involves the inhibition of specific enzymes. The sulfamoyl group can form hydrogen bonds with amino acids at enzyme active sites, potentially disrupting their function. This property is crucial for developing therapeutics targeting metabolic pathways involved in diseases such as cancer and inflammation.

In Vitro Studies

In vitro studies have demonstrated that derivatives similar to this compound can significantly enhance the activity of proteolytic systems such as the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP) . These findings suggest that such compounds could be effective in modulating cellular homeostasis and addressing age-related decline in protein degradation mechanisms.

Cytotoxicity Assessments

Assessments of cytotoxicity in various cell lines have shown that certain benzoic acid derivatives do not exhibit significant toxicity at therapeutic concentrations. For example, studies involving human foreskin fibroblasts indicated no cytotoxic effects at concentrations up to 10 μg/mL . This lack of toxicity is promising for future therapeutic applications.

Comparative Biological Activity Table

Compound Biological Activity Mechanism Reference
This compoundAnti-inflammatoryEnzyme inhibition
2-Bromo-5-[(2-methoxyethyl)sulfamoyl]benzoic acidAntimicrobialDisruption of bacterial cell wall synthesis
4-[bis(2-methoxyethyl)sulfamoyl]benzoic acidProteasome activationEnhances protein degradation pathways

Future Directions

Further research is required to fully elucidate the pharmacological profile of this compound. Future studies should focus on:

  • In vivo Testing: To assess the efficacy and safety profile in animal models.
  • Mechanistic Studies: To better understand the specific interactions with target enzymes and pathways.
  • Clinical Trials: To evaluate therapeutic potential in treating inflammatory diseases or infections.

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